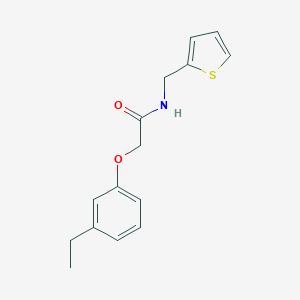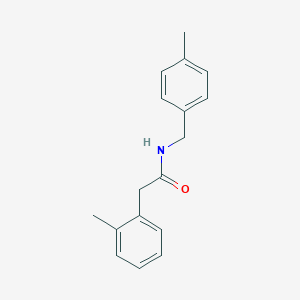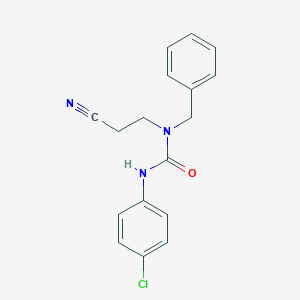
2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide acts as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling. By inhibiting BTK, 2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide blocks the activation and survival of B-cells, which are involved in the development and progression of various types of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of BTK phosphorylation, the downregulation of B-cell activation markers, and the induction of apoptosis in cancer cells. In addition, 2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, the compound has also been shown to have limited efficacy in some preclinical models, which may limit its potential for certain types of cancer and autoimmune diseases.
Orientations Futures
There are several future directions for the development of 2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide and other BTK inhibitors, including the optimization of dosing and administration schedules, the identification of biomarkers for patient selection, and the combination with other targeted therapies. In addition, the potential of BTK inhibition in other diseases, such as viral infections and inflammatory bowel disease, is currently being explored.
Méthodes De Synthèse
The synthesis of 2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide involves several steps, including the reaction of 3-ethylphenol with thionyl chloride to form 3-chloroethylphenol, which is then reacted with 2-thiophenemethylamine to form the intermediate product. The final product is obtained by reacting the intermediate with acetic anhydride in the presence of a catalyst.
Applications De Recherche Scientifique
2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases, including lymphoma, leukemia, multiple myeloma, and rheumatoid arthritis. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as to modulate the immune response in autoimmune diseases.
Propriétés
Nom du produit |
2-(3-ethylphenoxy)-N-(2-thienylmethyl)acetamide |
|---|---|
Formule moléculaire |
C15H17NO2S |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-(3-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H17NO2S/c1-2-12-5-3-6-13(9-12)18-11-15(17)16-10-14-7-4-8-19-14/h3-9H,2,10-11H2,1H3,(H,16,17) |
Clé InChI |
GVUORKDCOTYYCL-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)OCC(=O)NCC2=CC=CS2 |
SMILES canonique |
CCC1=CC(=CC=C1)OCC(=O)NCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)

![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)